3-(1H-1,3-benzodiazol-2-yl)-6,8-di-tert-butyl-2H-chromen-2-one
CAS No.: 896370-39-1
Cat. No.: VC7799262
Molecular Formula: C24H26N2O2
Molecular Weight: 374.484
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896370-39-1 |
|---|---|
| Molecular Formula | C24H26N2O2 |
| Molecular Weight | 374.484 |
| IUPAC Name | 3-(1H-benzimidazol-2-yl)-6,8-ditert-butylchromen-2-one |
| Standard InChI | InChI=1S/C24H26N2O2/c1-23(2,3)15-11-14-12-16(21-25-18-9-7-8-10-19(18)26-21)22(27)28-20(14)17(13-15)24(4,5)6/h7-13H,1-6H3,(H,25,26) |
| Standard InChI Key | DDQXELHKBSPERR-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC(=C2C(=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3)C(C)(C)C |
Introduction
3-(1H-1,3-benzodiazol-2-yl)-6,8-di-tert-butyl-2H-chromen-2-one is a compound that belongs to the class of coumarin derivatives. It features a chromenone structure, which is characteristic of coumarins, and includes a benzodiazole ring, suggesting potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
Synthesis Methods
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Condensation Reactions: These are commonly used for synthesizing coumarin derivatives. The specific conditions and reagents may vary depending on the starting materials.
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Monitoring Techniques: Thin-layer chromatography (TLC) and spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are used to monitor the reaction progress and confirm product formation and purity.
Potential Applications
The compound's unique structure suggests potential applications in medicinal chemistry, particularly in developing novel therapeutic agents. Coumarins are known for their anti-inflammatory, antimicrobial, and anticancer activities.
Potential Biological Activities
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Anti-inflammatory Activity: Similar to other coumarin derivatives, this compound may exhibit anti-inflammatory properties.
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Antimicrobial Activity: The presence of the benzodiazole ring could enhance antimicrobial effects.
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Anticancer Activity: Further research is needed to explore its potential anticancer properties.
Data Table: Potential Biological Activities of Coumarin Derivatives
| Biological Activity | Description | Relevance to 3-(1H-1,3-benzodiazol-2-yl)-6,8-di-tert-butyl-2H-chromen-2-one |
|---|---|---|
| Anti-inflammatory | Inhibition of inflammatory pathways, e.g., COX-1/COX-2 inhibition. | Potential application based on coumarin properties. |
| Antimicrobial | Inhibition of microbial growth or viability. | Enhanced by the benzodiazole ring. |
| Anticancer | Inhibition of cancer cell proliferation or induction of apoptosis. | Requires further research for confirmation. |
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